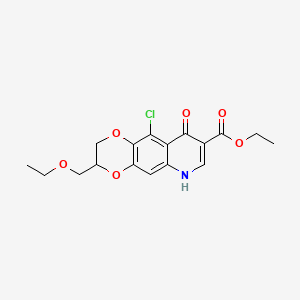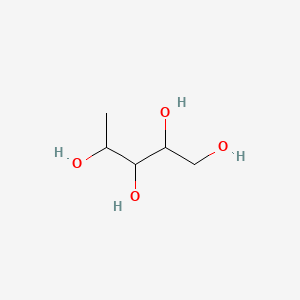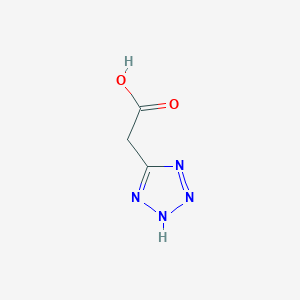
1-(3-(三氟甲基)苯基)丙醇
描述
“1-(3-(Trifluoromethyl)phenyl)propan-2-ol” is a chemical compound with the molecular formula C10H11F3O . It has an average molecular weight of 204.192 . The IUPAC name for this compound is 1-[3-(trifluoromethyl)phenyl]propan-2-ol .
Molecular Structure Analysis
The InChI key for “1-(3-(Trifluoromethyl)phenyl)propan-2-ol” is WNIKNSNYJWTSDT-UHFFFAOYSA-N . The SMILES representation is CC(O)CC1=CC(=CC=C1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a water solubility of 1.25 mg/mL . It has a logP value of 2.71 according to ALOGPS and 2.79 according to Chemaxon . The compound has one hydrogen acceptor and one hydrogen donor . It has a polar surface area of 20.23 Ų .科学研究应用
1. 立体控制合成
1,1,1-三氟-3-(苯硫基)丙醇,与1-(3-(三氟甲基)苯基)丙醇密切相关,已被用于高度立体控制的合成过程。该化合物以高对映体纯度制备,并成功转化为1,1,1-三氟-2,3-环氧丙烷,展示了其在精确合成应用中的实用性 (Shimizu, Sugiyama, & Fujisawa, 1996)。
2. 邻苯二酞菁的合成
类似于1-(3-(三氟甲基)苯基)丙醇的化合物被合成并用于制备具有特定光谱电化学性质的新型邻苯二酞菁。这些性质在电化学技术等领域至关重要,表明该化合物在先进材料合成中的作用 (Aktaş Kamiloğlu等,2018)。
3. 绿色化学应用
在一项强调绿色化学的研究中,一个与1-(3-(三氟甲基)苯基)丙醇在结构上相关的化合物被用于实现区域和对映选择性的环开合反应。这一过程突显了该化合物在环境友好化学合成中的作用 (Li等,2010)。
4. 与水的相容性研究
对与目标分子相关的1,1,1-三氟-丙醇的研究为了解三氟甲基基团对氟化醇与水的相容性的影响提供了见解。这项研究对于了解这类化合物在各种环境中的物理化学行为至关重要 (Fioroni, Burger, Mark, & Roccatano, 2003)。
安全和危害
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIKNSNYJWTSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977693 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
621-45-4 | |
| Record name | 1-(3-Trifluoromethylphenyl)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T889FRK2V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol in pharmaceutical chemistry?
A1: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol serves as a crucial starting material in the synthesis of (S)-fenfluramine []. This is particularly important because (S)-fenfluramine is an enantiomer of fenfluramine, a drug previously used as an appetite suppressant. Understanding the synthesis pathways involving 1-(3-(Trifluoromethyl)phenyl)propan-2-ol can contribute to developing more efficient and enantioselective synthesis routes for pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B1208825.png)

![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)

![2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)

![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)



